molecular formula C7H5ClIN3 B2945305 6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 2023728-08-5

6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2945305
CAS No.: 2023728-08-5
M. Wt: 293.49
InChI Key: FVQVKXVBSHYYAY-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a fused bicyclic system comprising a pyrazole ring (five-membered, two adjacent nitrogen atoms) and a pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3). The compound is substituted with a chlorine atom at position 6, an iodine atom at position 3, and a methyl group at position 2 (Figure 1). These substituents confer distinct electronic and steric properties, making it a promising candidate for kinase inhibition and anticancer applications. The iodine at position 3 is particularly notable for its bulky, hydrophobic character, which enhances interactions with ATP-binding pockets in kinases .

Properties

IUPAC Name

6-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-4-6(9)7-10-2-5(8)3-12(7)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQVKXVBSHYYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2023728-08-5
Record name 6-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-iodo-2-methylpyrazole with a chlorinated pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . The molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 6-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine with structurally related analogs:

Structural and Functional Comparisons

Compound Name Substituents Key Activities/Applications References
This compound 2-CH₃, 3-I, 6-Cl Kinase inhibition (potential EGFR, CDK2)
6m (3,4,5-Trimethoxyphenyl derivative) Phenyl ring with 3,4,5-OCH₃ Cytotoxic activity against cancer cells
6k (3-Aryl, 5-NH₂, 7-CF₃) 3-Aryl, 5-NH₂, 7-CF₃ Pim1 kinase inhibition (IC₅₀ = 18 nM)
7-Chloropyrazolo[1,5-a]pyrimidine 7-Cl Base structure for derivatization
Compound 15 (Morpholine at C7) 7-Morpholine PI3Kδ inhibition for COPD therapy
6-[(6-Chloropyridin-3-yl)methyl]-2,5,7-trimethyl 2,5,7-CH₃, 6-pyridinylmethyl Unknown (structural analog)

Key Insights from SAR Studies

  • Position 3 : Hydrophobic groups (e.g., iodine, aryl) at position 3 enhance ATP-binding pocket interactions in kinases. The iodine in the target compound may improve potency compared to smaller substituents like fluorine .
  • Position 6 : Chlorine at position 6 is common in active derivatives, likely due to its electron-withdrawing effects, which stabilize binding interactions .

Research Findings and Data Tables

Table 1: Substituent Effects on Kinase Inhibition

Substituent Position Group Observed Impact Example Compound
3 Iodo Enhanced hydrophobic binding Target compound
3 Aryl Improved potency (Pim1 IC₅₀ = 18 nM) 6k
5 NH₂ Increased solubility and H-bonding 6k
7 CF₃ Enhanced metabolic stability 6k

Table 2: Antiproliferative Activity Comparison

Compound Cell Line (IC₅₀) Key Substituents Reference
Target compound Pending data 2-CH₃, 3-I, 6-Cl -
Pyrazolo[1,5-a]pyrimidine 7c HEPG2-1 (2.70 µM) Coumarin hybrid
6m Multiple cancer lines 3,4,5-Trimethoxyphenyl

Biological Activity

Overview

6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine is an organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and as an antiviral and anti-inflammatory agent. The presence of halogen atoms (chlorine and iodine) in its structure enhances its biological activity by improving binding affinity to various molecular targets.

Chemical Structure

The molecular formula for this compound is C7H5ClIN3. Its structural representation can be summarized as follows:

  • Molecular Formula : C7H5ClIN3
  • SMILES : CC1=NN2C=C(C=NC2=C1I)Cl
  • InChIKey : FVQVKXVBSHYYAY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This interaction modulates various cellular pathways, which can lead to therapeutic effects such as:

  • Anticancer Activity : Inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antiviral Properties : Potentially disrupting viral replication mechanisms.
  • Anti-inflammatory Effects : Modulating inflammatory pathways.

Biological Activity Studies

Recent studies have focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The following table summarizes key findings from various research articles regarding its biological activity:

Study ReferenceBiological ActivityKey Findings
AnticancerInhibits MCF-7 breast cancer cell lines; induces apoptosis.
Dual InhibitorExhibits inhibitory effects on EGFR and VEGFR2 with IC50 values ranging from 0.3–24 µM.
Enzymatic InhibitionDemonstrates selective inhibition of cancer-related targets such as Topo-II.
Structure-Activity Relationship (SAR)Identifies structural modifications that enhance biological activity.

Case Studies

  • MCF-7 Breast Cancer Cell Line Study : In vitro tests showed that compounds similar to this compound significantly inhibited the proliferation of MCF-7 cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, leading to DNA fragmentation.
  • Dual Targeting of EGFR/VGFR2 : A recent study highlighted the compound's ability to act as a dual inhibitor for both EGFR and VGFR2 pathways. This characteristic is crucial for developing targeted therapies for cancers that exhibit these pathways' overactivity.
  • Antiviral Activity Assessment : Preliminary investigations suggest that derivatives of pyrazolo[1,5-a]pyrimidines may interfere with viral replication processes, although further studies are needed to elucidate specific mechanisms.

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